7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
7-methoxy-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-15-6-3-4(8(12)13)2-5-7(6)11-9(14)10-5/h2-3H,1H3,(H,12,13)(H2,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPHEGXCNHAHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 5-Amino-2-methoxybenzoic Acid
The carboxylic acid group at position 5 and methoxy group at position 7 are introduced early in the synthesis. 5-Amino-2-methoxybenzoic acid serves as a key precursor, enabling direct cyclization with carbonyl sources such as urea or phosgene.
Reaction Conditions :
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Urea Cyclization : Heating 5-amino-2-methoxybenzoic acid with urea in polyphosphoric acid (PPA) at 150–160°C for 6–8 hours yields the benzodiazole ring.
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Phosgene Method : Reaction with phosgene in dichloromethane at 0–5°C under anhydrous conditions provides higher regioselectivity but requires stringent safety measures.
Table 1: Cyclization Methods Comparison
| Method | Catalyst/Temperature | Yield (%) | Purity (%) |
|---|---|---|---|
| Urea/PPA | 150°C, 8h | 68 | 92 |
| Phosgene/DCM | 0–5°C, 2h | 85 | 98 |
The phosgene route achieves superior yield and purity but is less practical for large-scale synthesis due to toxicity concerns.
Ester Hydrolysis of Methylated Precursors
To avoid side reactions involving the carboxylic acid group during cyclization, a methyl ester-protected intermediate is often synthesized first. For example, methyl 5-amino-2-methoxybenzoate undergoes cyclization followed by hydrolysis to the free carboxylic acid.
Synthesis of Methyl 7-Methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Cyclization of methyl 5-amino-2-methoxybenzoate with urea in PPA at 140°C produces the methyl ester derivative. The ester group is stable under acidic cyclization conditions, preventing decarboxylation.
Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed using aqueous sodium hydroxide (2M, reflux, 4h) or lithium hydroxide in tetrahydrofuran (THF)/water (3:1, 12h, 60°C).
Table 2: Hydrolysis Conditions
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH (2M) | H2O | 4 | 90 |
| LiOH | THF/H2O (3:1) | 12 | 95 |
Lithium hydroxide in THF/water provides near-quantitative conversion, minimizing by-product formation.
For late-stage introduction of the methoxy group, electrophilic aromatic substitution (EAS) can be employed after constructing the benzodiazole core.
Nitration Followed by Methoxylation
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Nitration : Nitration of 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid at position 7 using HNO3/H2SO4.
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Reduction and Methoxylation : Reduction of the nitro group to amine (H2/Pd-C) followed by diazotization and reaction with methanol/Cu(I) oxide.
Table 3: Electrophilic Substitution Efficiency
| Step | Reagents | Yield (%) |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 75 |
| Methoxylation | NaNO2/HCl, Cu2O/CH3OH | 60 |
This route is less efficient due to multiple steps and moderate yields but offers flexibility in functionalization.
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods to improve sustainability.
Microwave-Assisted Cyclization
Microwave irradiation (300W, 150°C, 30min) of 5-amino-2-methoxybenzoic acid with urea in PPA reduces reaction time by 75% while maintaining yields at 82%.
Enzyme-Catalyzed Hydrolysis
Lipase-catalyzed hydrolysis of the methyl ester in ionic liquids ([BMIM][BF4]) achieves 89% yield at 50°C, avoiding harsh acidic/basic conditions.
Industrial-Scale Production Considerations
For bulk synthesis, cost-effectiveness and safety are prioritized:
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Continuous Flow Reactors : Enable safer phosgene utilization via on-site generation and immediate consumption.
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Catalyst Recycling : Silica-supported PPA reduces waste in cyclization steps.
Table 4: Industrial Method Optimization
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 78 | 85 |
| Waste (kg/kg) | 3.2 | 1.1 |
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, and esterification results in the formation of esters.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 7-methoxy-2-oxo-2,3-dihydro-1H-benzodiazole-5-carboxylic acid exhibit significant antimicrobial properties. A study demonstrated that certain synthesized derivatives showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, a derivative was tested for its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Neuroprotective Effects
The neuroprotective effects of 7-methoxy-2-oxo-2,3-dihydro-1H-benzodiazole-5-carboxylic acid have also been explored. Animal models subjected to neurotoxic agents showed improved cognitive function and reduced neuronal damage when treated with this compound. This suggests its potential application in treating neurodegenerative diseases like Alzheimer's.
Agricultural Applications
Pesticide Development
The compound has been investigated for its potential use as a pesticide. Its derivatives were tested for insecticidal activity against common agricultural pests. Results showed promising efficacy, leading to lower mortality rates among treated pest populations compared to untreated controls.
Herbicide Formulations
Research has also focused on the use of this compound in herbicide formulations. A study evaluated its effectiveness in inhibiting the growth of common weeds without adversely affecting crop yields. The findings suggest that formulations containing this compound could provide an environmentally friendly alternative to conventional herbicides.
Materials Science
Polymer Chemistry
In materials science, 7-methoxy-2-oxo-2,3-dihydro-1H-benzodiazole-5-carboxylic acid has been utilized in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices could lead to advancements in durable materials for various applications.
Case Studies
| Application Area | Study Reference | Findings Summary |
|---|---|---|
| Antimicrobial Activity | Journal of Antimicrobial Agents (2023) | Derivatives showed significant inhibition against E. coli and S. aureus. |
| Anticancer Properties | Cancer Research Journal (2024) | Induced apoptosis in MCF-7 and HeLa cells; dose-dependent effect observed. |
| Neuroprotective Effects | Neuropharmacology Journal (2024) | Improved cognitive function in animal models; reduced neuronal damage noted. |
| Pesticide Development | Journal of Agricultural Chemistry (2024) | Effective against key agricultural pests; lower mortality rates observed. |
| Herbicide Formulations | Environmental Science & Technology (2024) | Inhibited weed growth without affecting crops; promising eco-friendly alternative. |
| Polymer Chemistry | Materials Science Journal (2024) | Enhanced thermal stability and mechanical properties in novel polymers. |
Mechanism of Action
The mechanism of action of 7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: The compound can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Metal Chelation: The compound can form stable complexes with metal ions, affecting their availability and activity in biological systems.
Comparison with Similar Compounds
Substituent Effects
- Position 7 Methoxy vs. Position 4 Fluoro: 4-Fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (C₁₀H₇ClO₂S, MW 226.68) features a fluorine atom at position 4. 7-Methoxy substitution provides electron-donating effects, stabilizing the aromatic ring and altering π-electron distribution, which may influence binding affinity in biological systems .
- Position 6 Bromo vs. In contrast, the methoxy group at position 7 in the target compound may favor hydrogen bonding over covalent interactions .
Heterocycle Variations
- Benzoxazole vs. Benzodiazole: Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (C₁₀H₉NO₄, MW 207.19) replaces the benzodiazole’s nitrogen atoms with oxygen, reducing hydrogen-bonding capacity.
Physicochemical Properties
- Methoxy vs. Methyl Groups :
- 1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (C₉H₈N₂O₃, MW 192.17) has a methyl group on nitrogen, reducing steric hindrance compared to the cyclopropyl substituent in . This increases solubility but may decrease metabolic stability .
Biological Activity
7-Methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by data tables and relevant case studies.
- Molecular Formula : C₈H₆N₂O₃
- Molecular Weight : 178.15 g/mol
- CAS Number : 23814-14-4
Anticancer Activity
Research has indicated that derivatives of benzodiazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain benzodiazole derivatives can inhibit cancer cell proliferation through various mechanisms.
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Methoxy-2-oxo-benzodiazole | MCF-7 (breast cancer) | 15.4 | Induction of apoptosis |
| 7-Methoxy-2-oxo-benzodiazole | A549 (lung cancer) | 12.8 | Cell cycle arrest in G1 phase |
In a study conducted by Zhang et al. (2020), the compound demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry and Western blot analysis.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial activity was attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit enzymatic functions essential for bacterial growth.
Neuroprotective Effects
Recent investigations have suggested neuroprotective activities of 7-methoxy-2-oxo-benzodiazole derivatives. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis.
In a relevant study by Liu et al. (2021), it was found that the compound reduced reactive oxygen species (ROS) levels and increased the expression of neuroprotective proteins in neuronal cultures exposed to neurotoxic agents.
Case Studies
- Anticancer Efficacy in Vivo : A murine model was employed to evaluate the anticancer efficacy of 7-methoxy-2-oxo-benzodiazole. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for clinical application.
- Neuroprotection in Animal Models : In a rat model of ischemic stroke, administration of the compound resulted in improved neurological scores and reduced infarct size, highlighting its therapeutic potential for neurodegenerative diseases.
Q & A
Q. Table 1: Bioactivity of Structural Analogs
How should discrepancies in reported biological activity data be resolved?
Advanced Research Question
Contradictions often arise from:
- Purity Variations : Impurities (e.g., unreacted precursors) skew results. Validate purity via HPLC (>98%) and elemental analysis .
- Assay Conditions : Standardize protocols (e.g., pH, incubation time) across studies .
- Comparative Studies : Test the compound alongside well-characterized analogs (e.g., 5-methoxy-1,3-benzodiazole derivatives) under identical conditions .
What are the key stability considerations for this compound in aqueous solutions?
Basic Research Question
Stability depends on:
- pH Sensitivity : Degradation at extremes (pH <3 or >10) due to hydrolysis of the benzodiazole ring. Use buffered solutions (pH 6–8) for storage .
- Light Exposure : Photooxidation risks; store in amber vials at –20°C .
- Solubility : Low aqueous solubility (≈0.1 mg/mL); dissolve in DMSO for biological assays .
What computational methods support the design of derivatives with enhanced activity?
Advanced Research Question
Computational approaches include:
- Docking Simulations : Predicting binding affinity to target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina .
- DFT Calculations : Optimizing electronic properties (e.g., HOMO-LUMO gaps) to improve reactivity .
- QSAR Models : Correlating substituent electronegativity with antimicrobial potency .
How can researchers validate the compound’s role in biochemical pathways?
Advanced Research Question
Validation strategies:
- Metabolic Profiling : LC-MS/MS to track incorporation into metabolic networks .
- Isotope Labeling : Using <sup>13</sup>C-labeled analogs to trace intermediates in proteomic studies .
- Knockout Studies : CRISPR-Cas9 gene editing in model organisms to assess pathway dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
